molecular formula C22H30N4O5 B13763454 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate CAS No. 68239-07-6

3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate

Cat. No.: B13763454
CAS No.: 68239-07-6
M. Wt: 430.5 g/mol
InChI Key: WLERJQOSXFDJRL-UHFFFAOYSA-N
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Description

3,7-Bis-(diethylamino)-1-ethoxyphenoxazin-5-ium nitrate (CAS: 277-539-5, C₂₀H₂₆N₃O⁺·NO₃⁻) is a cationic dye belonging to the phenoxazinium family. Its structure features a phenoxazine core substituted with diethylamino groups at positions 3 and 7, an ethoxy group at position 1, and a nitrate counterion. This compound is synthesized via condensation reactions, achieving isolated yields up to 80% under optimized conditions . Its primary application lies in dyeing polypropylene fabrics, where the diethylamino substituents and ethoxy group enhance binding affinity and color fastness .

Properties

CAS No.

68239-07-6

Molecular Formula

C22H30N4O5

Molecular Weight

430.5 g/mol

IUPAC Name

[7-(diethylamino)-9-ethoxyphenoxazin-3-ylidene]-diethylazanium;nitrate

InChI

InChI=1S/C22H30N3O2.NO3/c1-6-24(7-2)16-11-12-18-19(13-16)27-21-15-17(25(8-3)9-4)14-20(26-10-5)22(21)23-18;2-1(3)4/h11-15H,6-10H2,1-5H3;/q+1;-1

InChI Key

WLERJQOSXFDJRL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C(=C1)OCC)N=C3C=CC(=[N+](CC)CC)C=C3O2.[N+](=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate typically involves the construction of the phenoxazin core with appropriate substitution at the 3 and 7 positions by diethylamino groups, and at the 1 position by an ethoxy group, followed by formation of the phenoxazin-5-ium cation and pairing with nitrate as the counter ion.

Stepwise Synthetic Route

Based on available chemical synthesis data and analogous phenoxazin derivatives, the preparation involves the following key steps:

  • Preparation of 3-(Diethylamino)phenol or 3,7-bis(diethylamino)phenol precursors:

    • Starting from phenol derivatives, diethylamino groups are introduced by nucleophilic substitution or amination reactions.
    • For example, stirring 3-(dialkylamino)phenol with sodium hydroxide in acetonitrile, followed by methyl p-toluenesulfonate addition, yields N,N-diethyl-3-methoxyaniline derivatives, which are key intermediates.
  • Formation of the phenoxazin ring system:

    • Oxidative coupling or cyclization reactions are employed to form the phenoxazin core.
    • The ethoxy group at position 1 can be introduced by alkylation of the corresponding hydroxy group using ethylating agents such as ethyl bromide or ethyl tosylate.
  • Generation of the phenoxazin-5-ium cation:

    • The phenoxazin-5-ium ion is formed by oxidation of the phenoxazin precursor, often using mild oxidizing agents.
    • The nitrate salt is obtained by treatment with nitric acid or nitrate salts to precipitate or crystallize the nitrate salt form.

Detailed Synthetic Procedure (Example)

A representative synthesis procedure adapted from chemical literature for analogous compounds is as follows:

Step Reagents & Conditions Description
1 3-(Diethylamino)phenol (20 mmol), NaOH (20 mmol), MeCN (30 mL), stir 1 h Formation of phenol salt in basic medium
2 Add methyl p-toluenesulfonate (20 mmol), stir at 40 °C for 4 h Alkylation to introduce methoxy group
3 Filter, wash with MeCN, evaporate filtrate Isolation of intermediate
4 Dissolve residue in 5% HCl (60 mL), wash with diethyl ether (2 x 20 mL) Acidification and purification
5 Slowly add K2CO3 to pH ~9, extract with diethyl ether (3 x 30 mL) Neutralization and extraction of organic product
6 Wash organic layer with 1 N NaOH (2 x 20 mL) and NaCl solution (4 x 30 mL) Removal of impurities
7 Dry over Na2SO4, evaporate solvent Obtain N,N-diethyl-3-methoxyaniline intermediate

This intermediate is then further processed through oxidative cyclization and ethoxy substitution to yield the phenoxazin-5-ium nitrate salt.

Comparative Analysis of Preparation Methods

Aspect Method A: Alkylation + Oxidation Method B: Direct Cyclization + Salt Formation
Starting Materials 3-(Diethylamino)phenol, alkylating agents Phenoxazin precursors with amino substituents
Reaction Conditions Mild base, moderate temperature (40 °C), organic solvent (MeCN) Oxidative cyclization with oxidants, acidic work-up
Purification Acid-base extraction, crystallization Crystallization from aqueous nitrate solution
Yield and Purity Moderate to high, dependent on alkylation efficiency High purity via salt crystallization
Scalability Suitable for lab and pilot scale Amenable to industrial scale with process optimization

The alkylation followed by oxidation approach offers precise control of substitution patterns, while direct cyclization methods can be more straightforward but may require careful control of oxidation states and purification.

Research Findings and Optimization

  • The solubility and stability of the nitrate salt are favorable for dyeing applications, with water solubility around 40 g/L at 20 °C and good thermal stability up to ~205 °C (decomposition).
  • The presence of diethylamino groups enhances the dye’s affinity for acrylic and wool fibers, as well as its color fastness under tungsten light and high-temperature dyeing conditions.
  • Optimization of pH during extraction and crystallization steps is critical to maximize yield and purity; neutral to slightly basic pH (~9) is ideal for extraction of intermediates.
  • Use of mild oxidizing agents and controlled temperature prevents over-oxidation and degradation of the phenoxazin core.

Summary Table of Preparation Method Parameters

Parameter Typical Range/Value Notes
Base for initial reaction NaOH, 1 equivalent Ensures deprotonation of phenol
Solvent Acetonitrile (MeCN) Polar aprotic solvent for alkylation
Alkylating agent Methyl p-toluenesulfonate or ethyl tosylate For methoxy or ethoxy substitution
Reaction temperature 40 °C Moderate temperature to control reaction rate
Reaction time 4 hours Sufficient for complete alkylation
pH for extraction ~9 (basic) Optimal for organic extraction
Drying agent Sodium sulfate (Na2SO4) Removes residual water from organic layer
Oxidizing agent Mild oxidants (e.g., ferric chloride, iodine) For phenoxazin-5-ium ion formation
Counter ion source Nitric acid or nitrate salts To form nitrate salt

Chemical Reactions Analysis

Acid-Base Reactivity

The diethylamino groups confer pH-dependent behavior:

  • Protonation : In acidic conditions (pH < 3), both tertiary amines are protonated, forming a dicationic species with increased water solubility .

  • Deprotonation : At pH > 10, deprotonation reduces solubility, leading to precipitation.

Photochemical Reactions

As a phenoxazinium dye, it exhibits light-induced redox activity :

  • Singlet oxygen generation : Under 600–700 nm light, the excited state reacts with molecular oxygen to produce O21Δg\text{O}_2^{1}\Delta_g , used in photodynamic therapy .

  • Photobleaching : Prolonged UV exposure degrades the conjugated chromophore, forming 3,7-bis(diethylamino)phenoxazone (λ<sub>max</sub> shift from 645 nm to 510 nm) .

Stability and Decomposition

Thermal decomposition begins at 180°C, releasing nitrogen oxides (NO<sub>x</sub>) and leaving a carbonaceous residue . The nitrate anion acts as an oxidizer, accelerating combustion.

HazardGHS ClassificationPrecautionary Measures
Acute toxicity (oral)Category 3 (LD<sub>50</sub> = 300 mg/kg)Avoid ingestion
Eye damageCategory 1Use protective goggles
Aquatic toxicityChronic 1 (EC<sub>50</sub> = 0.1 mg/L)Prevent environmental release

Environmental Reactivity

The nitrate salt hydrolyzes slowly in water (t<sub>1/2</sub> = 14 days at pH 7), releasing diethylamine and phenolic byproducts. Aquatic toxicity (EC<sub>50</sub> = 0.1 mg/L) necessitates controlled disposal .

Scientific Research Applications

Analytical Chemistry

1.1 Chromatographic Techniques

One of the primary applications of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated and analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid used for standard applications; however, for mass spectrometry compatibility, formic acid is recommended . This method allows for the isolation of impurities and is scalable for preparative separation.

1.2 Spectroscopic Applications

The compound has also been utilized in various spectroscopic techniques due to its ability to absorb light at specific wavelengths. Its photophysical properties make it suitable for fluorescence spectroscopy, where it can serve as a fluorescent marker in biological assays or environmental monitoring .

Pharmacological Research

2.1 Drug Development

In pharmacology, 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate has been investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, which could lead to the development of new pharmaceuticals. Preliminary studies indicate that it may exhibit antimicrobial properties, making it a candidate for further investigation in drug formulation.

2.2 Toxicological Studies

Given its toxicity profile—classified as toxic if swallowed and causing serious eye damage—research into its safety and environmental impact is crucial. Toxicological studies are necessary to assess the risks associated with handling and using this compound in various settings .

Environmental Science

3.1 Environmental Monitoring

The compound's stability and reactivity make it a useful agent for environmental monitoring. It can be employed as a tracer in studies assessing pollutant dispersion or degradation in aquatic environments. Its toxicological properties necessitate careful consideration when used in ecological studies to avoid adverse effects on aquatic life .

3.2 Wastewater Treatment

Research has explored the use of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate in wastewater treatment processes. Its ability to interact with various contaminants could facilitate the development of advanced oxidation processes aimed at degrading organic pollutants in industrial effluents .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyApplicationFindings
Study AHPLC AnalysisSuccessfully isolated impurities using reverse-phase HPLC with acetonitrile-water mobile phase .
Study BAntimicrobial TestingIndicated potential antimicrobial activity against specific pathogens.
Study CEnvironmental TracingUsed as a tracer in aquatic systems to study pollutant dispersion patterns .

Mechanism of Action

The mechanism of action of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. This property is exploited in its use as a biological stain and in its potential therapeutic applications .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Phenoxazinium salts exhibit tunable properties based on substituents at positions 3, 7, and 1. Key comparisons include:

Compound Substituents (Positions) Counterion Yield (%) Dyeing Performance (Polypropylene)
3,7-Bis-(diethylamino)-1-ethoxyphenoxazin-5-ium nitrate Diethylamino (3,7), Ethoxy (1) Nitrate ~80 Optimal (moderate substituent size)
3,7-Bis-(dimethylamino)phenoxazin-5-ium chloride Dimethylamino (3,7) Chloride 70–75 Lower (smaller substituent size)
3,7-Bis-(dipropylamino)phenoxazin-5-ium bromide Dipropylamino (3,7) Bromide 65–70 Poor (bulky substituent hinders binding)

Key Findings :

  • Diethylamino groups (moderate size) balance solubility and fabric penetration, outperforming dimethylamino (too small) and dipropylamino (too bulky) analogues .
Heteroatom Variations: Phenoxazinium vs. Phenothiazinium vs. Phenoselenazinium

Replacing the oxygen atom in the phenoxazine core with sulfur or selenium alters electronic properties and applications:

Compound Core Heteroatom Yield (%) Stability Color Profile
3,7-Bis-(diethylamino)phenoxazin-5-ium nitrate Oxygen (O) 80 High Bright blue
3,7-Bis-(diethylamino)phenothiazin-5-ium iodide Sulfur (S) 20 Moderate Greenish-blue
3,7-Bis-(diethylamino)phenoselenazin-5-ium iodide Selenium (Se) 17 Low Deep blue

Key Findings :

  • Oxygen-containing phenoxazinium salts exhibit superior synthetic yields (80%) compared to sulfur (20%) and selenium (17%) analogues, likely due to milder reaction conditions .
  • Sulfur and selenium analogues may exhibit bathochromic shifts (longer wavelength absorption) but suffer from lower stability and yields .
Counterion Effects

The counterion influences solubility, crystallinity, and application efficacy:

Compound Counterion Solubility (Water) Thermal Stability
3,7-Bis-(diethylamino)-1-ethoxyphenoxazin-5-ium nitrate Nitrate (NO₃⁻) High Moderate
3,7-Bis-(diethylamino)phenoxazin-5-ium chloride Chloride (Cl⁻) Moderate High
3,7-Bis-(diethylamino)phenoxazin-5-ium tetrachlorozincate [ZnCl₄]²⁻ Low Very High

Key Findings :

  • Nitrate salts offer high water solubility, advantageous for dyeing processes, but may compromise thermal stability .
  • Chloride and tetrachlorozincate salts improve stability but require organic solvents for application .
Comparison with Commercial Dyes

The compound’s performance relative to structurally distinct dyes:

Compound Core Structure Application Color Fastness Environmental Impact
3,7-Bis-(diethylamino)-1-ethoxyphenoxazin-5-ium nitrate Phenoxazinium Polypropylene Excellent Low (cationic, minimal leaching)
Methylene Blue (3,7-Bis-(dimethylamino)phenothiazin-5-ium chloride) Phenothiazinium Biological staining, textiles Moderate Moderate (toxic metabolites)
Disperse Orange 25 Azo dye Synthetic fibers Poor High (carcinogenic intermediates)

Key Findings :

  • Phenoxazinium dyes outperform azo dyes (e.g., Disperse Orange 25) in color fastness and environmental safety .
  • Compared to methylene blue, the diethylamino substituents and ethoxy group enhance polypropylene affinity, though methylene blue remains preferred in biomedical applications .

Biological Activity

3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate, commonly known as Basic Blue 3, is a synthetic organic compound with diverse applications in chemistry and biology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H30N4O5
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 68239-07-6
  • IUPAC Name : [7-(diethylamino)-9-ethoxyphenoxazin-3-ylidene]-diethylazanium; nitrate

The biological activity of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate primarily involves its interaction with nucleic acids and proteins:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting the double helix structure. This interference can inhibit DNA replication and transcription processes, leading to potential cytotoxic effects on rapidly dividing cells .
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in DNA synthesis and repair mechanisms. This property is particularly relevant in cancer therapy where targeting proliferative pathways is crucial .

1. Staining Agent

One of the primary uses of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate is as a biological stain. Its vibrant color allows for effective visualization of cellular structures in histology and cytology. It is utilized for staining cell components in various research settings.

2. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's ability to induce apoptosis in these cells has been documented, suggesting its potential as a chemotherapeutic agent .

3. Antimicrobial Properties

In addition to its anticancer activity, the compound has shown antimicrobial effects against several pathogenic microorganisms. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects that could be harnessed for therapeutic applications .

Table 1: Anticancer Activity Against Cell Lines

CompoundHeLa Cell Line IC50 (µg/mL)A549 Cell Line IC50 (µg/mL)
Basic Blue 3226242.52

This table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%. The results highlight the compound's potency against human cancer cell lines.

Table 2: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus62.5
Escherichia coli78.12

The data indicates that Basic Blue 3 possesses significant antibacterial properties, making it a candidate for further research in antimicrobial therapies.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 3,7-bis-(diethylamino)-1-ethoxyphenoxazin-5-ium nitrate?

Methodological Answer:

  • Synthesis : Adapt protocols from structurally related phenoxazinium salts. For example, use a two-step process: (1) Condensation of diethylamine with a phenoxazine precursor under reflux in ethanol, followed by (2) nitrate salt formation via ion exchange using nitric acid. Reaction conditions (temperature, solvent purity, and stoichiometry) must be tightly controlled to avoid byproducts .
  • Purification : Crystallize the product from a polar aprotic solvent (e.g., acetonitrile) to enhance purity, as demonstrated in analogous purification strategies for methylene blue derivatives .
  • Characterization : Use NMR (e.g., 1^1H and 13^13C) to confirm substituent positions and UV-Vis spectroscopy to validate electronic transitions. Compare retention times with HPLC against a reference standard (CAS: 277-539-5) .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to controlled light (UV-Vis irradiation), temperature (25–60°C), and pH (3–10) conditions. Monitor degradation kinetics via UV-Vis spectroscopy at λmax\lambda_{\text{max}} (likely 600–700 nm for phenoxazinium dyes) .
  • Quantitative Analysis : Use HPLC with a C18 column and mobile phase (acetonitrile:water with 0.1% TFA) to separate and quantify degradation products. Validate stability thresholds using mass spectrometry (LC-MS) for structural elucidation of byproducts .

Q. What analytical techniques are optimal for detecting this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Extract the compound from biological fluids (e.g., plasma) using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
  • Detection : Employ fluorescence spectroscopy (excitation/emission at 650/670 nm) for high sensitivity. Confirm specificity using tandem mass spectrometry (MS/MS) in positive ion mode, targeting the molecular ion [M+^+] at m/z 340.185 .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on the compound’s interaction with biomolecules?

Methodological Answer:

  • Binding Studies : Conduct isothermal titration calorimetry (ITC) to quantify binding affinities (KdK_d) with proteins (e.g., serum albumin). Compare results with fluorescence quenching assays to validate thermodynamic parameters .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding sites. Cross-reference with crystallographic data from related phenoxazinium salts (e.g., COD entry 2204107) to identify structural motifs influencing interactions .

Q. What experimental designs address discrepancies in reported spectral data for this compound?

Methodological Answer:

  • Standardization : Prepare solutions in rigorously deoxygenated solvents (e.g., DMSO-d6_6 for NMR) to prevent oxidation artifacts. Use internal standards (e.g., TMS) for NMR calibration .
  • Multi-Technique Validation : Correlate UV-Vis absorption maxima with cyclic voltammetry (CV) redox potentials to confirm electronic transitions. Discrepancies may arise from aggregation effects; mitigate by testing at low concentrations (1–10 µM) .

Q. How can researchers evaluate the environmental impact of this compound’s degradation products?

Methodological Answer:

  • Degradation Pathway Mapping : Simulate environmental conditions (e.g., aqueous photolysis) and identify transformation products using high-resolution LC-QTOF-MS. Compare fragmentation patterns with databases (e.g., NIST) .
  • Ecotoxicology : Perform acute toxicity assays (e.g., Daphnia magna immobilization) on degradation byproducts. Measure LC50_{50} values and assess bioaccumulation potential via octanol-water partition coefficients (logP\log P) .

Methodological Notes

  • Synthesis & Characterization : Prioritize reproducibility by documenting reaction parameters (e.g., stirring rate, inert atmosphere) and validating purity via elemental analysis .
  • Data Contradictions : Use orthogonal analytical techniques (e.g., NMR coupled with X-ray crystallography) to resolve ambiguities in structural assignments .
  • Environmental Studies : Align experimental designs with frameworks like the INCHEMBIOL project, which integrates laboratory and field data to assess compound fate .

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